1,1'-Spirobiindan-7,7'-dicarboxylic acid

Description

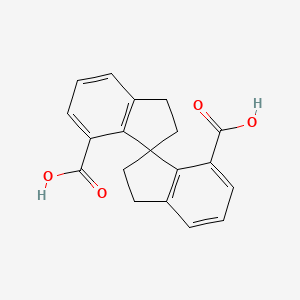

Structure

3D Structure

Properties

IUPAC Name |

3,3'-spirobi[1,2-dihydroindene]-4,4'-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c20-17(21)13-5-1-3-11-7-9-19(15(11)13)10-8-12-4-2-6-14(16(12)19)18(22)23/h1-6H,7-10H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMBXISGZLADKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC3=C2C(=CC=C3)C(=O)O)C4=C1C=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1,1'-Spirobiindan-7,7'-dicarboxylic acid is an organic compound characterized by its unique spirobiindan structure, consisting of two indan rings connected through a spiro carbon atom. Its molecular formula is C19H16O4, with a molecular weight of 308.3 g/mol. This compound has garnered attention for its potential biological activity and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and drug development.

The compound features two carboxylic acid groups at the 7-position of each indan ring, which may facilitate interactions with enzymes and receptors in biological systems. The mechanism of action involves binding to specific molecular targets, potentially modulating their activity through hydrogen bonding and other interactions.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : Can yield more complex derivatives using strong oxidizing agents like potassium permanganate.

- Reduction : Carboxylic acid groups can be converted to alcohols or other functional groups using reducing agents such as lithium aluminum hydride.

- Substitution : The compound can participate in substitution reactions where carboxylic acid groups are replaced by other functional groups.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to interact with various biological molecules, enhancing its potential as an antimicrobial agent. Studies have suggested that the compound's structure allows it to inhibit the growth of certain pathogens through synergistic effects when combined with other bioactive compounds .

Case Studies and Research Findings

- Study on Antimicrobial Effects :

- Enantioselective Catalysis :

Summary of Biological Activity

| Activity Type | Target Organisms | Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition |

| Antimicrobial | Listeria monocytogenes | Significant inhibition |

| Enantioselective Catalyst | Various substrates | High enantioselectivity observed |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substituent Positioning

Biphenyl and Binaphthyl Derivatives

- [1,1'-Biphenyl]-4,4'-dicarboxylic acid: A linear biphenyl derivative with carboxylic groups at para positions.

- 1,1'-Binaphthyl-2,2'-dicarboxylic acid: A binaphthyl derivative with axial chirality due to restricted rotation. It is widely used in asymmetric catalysis and forms inclusion compounds.

Table 1: Structural and Functional Differences

Truxinic and Cyclobutane Derivatives

- Cyclobutane-1,1-dicarboxylic acid: A non-aromatic cyclobutane derivative with two carboxylic acids. Its strained ring system contrasts with the spirobiindan’s fused bicyclic structure, leading to distinct reactivity in polymerization and coordination chemistry .

- Truxinic acid derivatives : These feature cyclobutane rings fused to aromatic systems (e.g., 7,7′-bis(3,4-dihydroxyphenyl)-8,8′-cyclobutanedicarboxylic acid). Their anti-inflammatory properties differ from the spirobiindan acid’s catalytic applications .

Stereochemical Considerations

- Atropisomerism : Observed in 6,6'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid due to hindered rotation, whereas the spirobiindan analog derives chirality from its spiro center, offering enhanced stereochemical stability .

- Spiro Chirality : The spirobiindan system avoids racemization under thermal or catalytic conditions, unlike biphenyl-based atropisomers, which require bulky substituents to stabilize enantiomers .

Preparation Methods

Synthetic Routes to the 1,1'-Spirobiindan Core and Dicarboxylic Acid Derivatives

The synthesis of 1,1'-spirobiindan derivatives typically begins with the construction of the spirobiindan core, followed by functionalization to introduce carboxylic acid groups at the 7,7' positions.

Starting Materials and Core Formation : A common approach involves the acid-catalyzed condensation of bisphenol-A or related precursors under elevated temperatures (e.g., 135 °C with methane sulfonic acid), leading to the formation of 1,1'-spirobiindan diol intermediates. These intermediates can be crystallized from aqueous ethanol to afford pure spirobiindanol compounds with moderate yields (~14%).

Methylation and Protection : The diol intermediates are often methylated using reagents like dimethyl sulfate in the presence of potassium carbonate in acetone, yielding dimethoxy derivatives with high efficiency (up to 96%). This step protects hydroxyl groups and facilitates further functionalization.

Oxidation to Dicarboxylic Acid : Oxidative methods are applied to convert methylated intermediates into dicarboxylic acid derivatives. For example, treatment with sodium hypochlorite (NaOCl) in aqueous dioxane solutions can achieve selective oxidation, yielding 6,6'-dimethoxy-3,3,3',3'-tetramethyl-1,1'-spirobi(indan)-5,5'-dicarboxylic acid as a key intermediate en route to the 7,7'-dicarboxylic acid analogs.

Acid Chloride Formation and Amide Coupling : The dicarboxylic acid can be converted to acid chlorides using oxalyl chloride, enabling coupling reactions with amines to build oligomers or functionalized derivatives. Segment doubling strategies have been employed to assemble oligomers containing multiple spirobiindan units.

Enantioselective Preparation and Resolution Strategies

Obtaining enantiomerically pure 1,1'-spirobiindan-7,7'-dicarboxylic acid is critical for applications in asymmetric synthesis. The compound's stereogenic spiro center necessitates resolution methods.

Diastereomeric Ester Formation : Racemic 1,1'-spirobiindane diol derivatives are reacted with chiral nonracemic acids or activated acid derivatives (acid chlorides, anhydrides, chloroformates) to form diastereomeric esters. These diastereomers differ in stereochemistry at the spiro center and can be separated by crystallization or chromatography.

Enzymatic Resolution (Kazlauskas Method) : Enantioselective enzymatic hydrolysis of racemic esters using lipase or other enzyme formulations in aqueous media allows selective cleavage of one enantiomeric ester. This process requires careful control of temperature, pH, and reaction time (often several days). After enzymatic reaction, multiple solvent extractions and achiral silica gel chromatography (commonly using methylene chloride as eluant) yield enantiomerically enriched spirobiindane diols.

Chemical Resolution via Diastereomeric Salt Formation : Formation of diastereomeric salts with chiral amines or acids followed by fractional crystallization is another approach to separate enantiomers, though less commonly reported for this compound.

Hydrolysis and Deprotection : After resolution, ester groups are hydrolyzed under acidic or basic aqueous conditions (e.g., lithium hydroxide, sodium hydroxide, or mineral acids) to regenerate the free dicarboxylic acid in enantiomerically enriched form.

Representative Experimental Data and Yields

Critical Analysis of Preparation Methods

Advantages : The enzymatic resolution method provides high enantiomeric purity and has been demonstrated on multi-gram scales. The use of chiral nonracemic acids for diastereomeric ester formation allows selective crystallization, a scalable and practical approach.

Limitations : Enzymatic hydrolysis requires long reaction times and careful monitoring. The use of environmentally hazardous solvents like methylene chloride in chromatographic purification is a drawback. Large-scale applications are limited by solvent waste and extensive purification steps.

Recent Developments : Novel synthetic scaffolds based on 1,1'-spirobiindane derivatives have been designed for asymmetric catalysis, indicating ongoing interest in optimizing synthetic routes and functionalization strategies. However, specific preparation of the 7,7'-dicarboxylic acid remains reliant on established oxidation and resolution protocols.

Q & A

Basic Questions

Q. What are the critical safety considerations when handling 1,1'-Spirobiindan-7,7'-dicarboxylic acid in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or aerosols. In case of skin contact, wash immediately with water for 15 minutes. For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion . Ensure proper ventilation and store the compound in a tightly sealed container away from strong oxidizers or acids due to incompatibility risks .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the spirobiindan core and carboxylic acid positions. Pair this with High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for research use). Infrared (IR) spectroscopy can validate carboxyl group presence (C=O stretch ~1700 cm⁻¹). Cross-reference data with computational predictions (e.g., ACD/Labs Percepta) for structural validation .

Q. What synthetic routes are commonly employed to produce this compound?

- Methodological Answer : A two-step approach is typical:

Spiroannulation : Use Suzuki-Miyaura coupling to construct the biindan backbone, ensuring regioselectivity at the 7,7' positions.

Carboxylation : Introduce carboxylic acid groups via palladium-catalyzed carbonylation under CO pressure. Optimize reaction temperature (80–100°C) and solvent (e.g., DMF/toluene mixtures) to minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Perform variable-temperature NMR to identify dynamic processes. Compare computational simulations (DFT or MD) with experimental data to isolate artifacts. For ambiguous HPLC peaks, use tandem mass spectrometry (LC-MS/MS) to confirm molecular ion fragmentation patterns .

Q. What experimental design principles apply to studying the compound’s coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Screening : Use high-throughput solvothermal synthesis with varying metal salts (e.g., Zn²⁺, Cu²⁺) and solvent ratios.

- Characterization : Pair powder XRD with BET surface area analysis to assess MOF crystallinity and porosity.

- Stability Testing : Expose MOFs to humidity (40–80% RH) and monitor structural integrity via in-situ Raman spectroscopy. Reference theoretical frameworks (e.g., reticular chemistry) to predict ligand-metal binding modes .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer : Optimize via factorial design (e.g., 2^k experiments):

- Variables : Catalyst loading (0.5–2 mol%), reaction time (12–24 h), and CO pressure (3–5 atm).

- Analysis : Use ANOVA to identify significant factors. If side reactions dominate, introduce scavengers (e.g., molecular sieves for water removal) or switch to flow chemistry for better heat/mass transfer .

Q. What strategies validate the ecological impact of this compound in environmental toxicity studies?

- Methodological Answer : Conduct OECD-compliant tests:

- Acute Toxicity : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition assays.

- Degradation : Perform photolysis (UV light, λ=254 nm) and hydrolysis (pH 4–9) studies.

- Bioaccumulation : Measure log Kow via shake-flask method; values >3 indicate potential bioaccumulation. Cross-reference with QSAR models to predict long-term effects .

Methodological Frameworks

Q. How to integrate computational chemistry into experimental studies of this compound?

- Methodological Answer :

Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes).

Reactivity Simulations : Apply DFT (Gaussian 16) to model carboxylation transition states.

Validation : Compare calculated vs. experimental UV-Vis spectra (TD-DFT) .

Q. What statistical approaches are recommended for analyzing discrepancies in catalytic performance data?

- Methodological Answer : Use multivariate analysis (PCA or PLS) to deconvolute catalyst loading, temperature, and solvent effects. Apply Grubbs’ test to identify outliers in replicate experiments. For non-normal distributions, employ non-parametric tests (e.g., Kruskal-Wallis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.